8-Hydroxy-imidazo[1,2-a]pyrazine-2-carboxylic acid ethyl ester hydrobromide
Description
8-Hydroxy-imidazo[1,2-a]pyrazine-2-carboxylic acid ethyl ester hydrobromide (CAS: 1951439-66-9) is a brominated salt derivative of the imidazo[1,2-a]pyrazine scaffold. The compound features an ethyl ester group at position 2 and a hydroxyl substituent at position 8, which distinguishes it from other analogs. Its hydrobromide salt form enhances solubility and stability, making it suitable for pharmacological studies. The compound is synthesized via nucleophilic substitution or condensation reactions, often starting from ethyl imidazo[1,2-a]pyrazine-2-carboxylate intermediates .
Properties
IUPAC Name |
ethyl 8-oxo-7H-imidazo[1,2-a]pyrazine-2-carboxylate;hydrobromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O3.BrH/c1-2-15-9(14)6-5-12-4-3-10-8(13)7(12)11-6;/h3-5H,2H2,1H3,(H,10,13);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPKAHHZPNJGYBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN2C=CNC(=O)C2=N1.Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Hydroxy-imidazo[1,2-a]pyrazine-2-carboxylic acid ethyl ester hydrobromide typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 2-aminopyrazine with ethyl chloroformate can lead to the formation of the desired imidazo[1,2-a]pyrazine ring system . The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as cesium carbonate (Cs2CO3) to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
8-Hydroxy-imidazo[1,2-a]pyrazine-2-carboxylic acid ethyl ester hydrobromide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
8-Hydroxy-imidazo[1,2-a]pyrazine-2-carboxylic acid ethyl ester hydrobromide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 8-Hydroxy-imidazo[1,2-a]pyrazine-2-carboxylic acid ethyl ester hydrobromide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to altered cellular functions. The exact molecular targets and pathways can vary depending on the specific biological context and application .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Variations on the Imidazo[1,2-a]pyrazine Core
The biological and chemical properties of imidazo[1,2-a]pyrazine derivatives are highly sensitive to substituent patterns. Key comparisons include:
Position 8 Substituents
- 8-Hydroxy vs. In contrast, 8-bromo derivatives (e.g., ethyl 8-bromo-imidazo[1,2-a]pyridine-2-carboxylate) exhibit greater steric bulk and electrophilicity, favoring cross-coupling reactions in synthetic chemistry . Example: Ethyl 6,8-dibromoimidazo[1,2-a]pyrazine-2-carboxylate (CAS: 87597-21-5) shows reduced solubility compared to the hydroxy analog due to halogen hydrophobicity .
Position 2 Functional Groups
- Ethyl Ester vs. Methyl Ester or Hydrazides: Ethyl esters (e.g., the target compound) are common intermediates for generating hydrazide derivatives, which are precursors to acylhydrazones with antinociceptive activity . Methyl esters (e.g., methyl imidazo[1,2-a]pyrazine-2-carboxylate, CAS: 87597-22-6) exhibit lower molecular weight but similar reactivity . Hydrazide derivatives (e.g., imidazo[1,2-a]pyrazine-2-carboxylic acid hydrazides) are pivotal in synthesizing triazoles and thiadiazoles for drug discovery .
Counterion Effects: Hydrobromide vs. Hydrochloride
- The hydrobromide salt of the target compound offers distinct crystallinity and solubility compared to hydrochloride salts (e.g., ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate hydrochloride, CAS: 623906-17-2).
Structural Analogues with Fused Ring Systems
- Imidazo[1,2-a]pyridine vs. Pyrazine-based derivatives (e.g., the target compound) display unique π-stacking interactions in DNA intercalation studies, attributed to the electron-deficient pyrazine ring .
Tetrahydro Derivatives
Data Tables
Table 1: Key Structural and Physicochemical Comparisons
*Predicted based on analogous benzoimidazo pyrimidinones .
Biological Activity
8-Hydroxy-imidazo[1,2-a]pyrazine-2-carboxylic acid ethyl ester hydrobromide (CAS No. 1951439-66-9) is a heterocyclic compound notable for its potential biological activities. It features a unique imidazo[1,2-a]pyrazine core, which is associated with various pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C9H10BrN3O3
- Molecular Weight : 288.1 g/mol
- Structure : The compound contains an imidazo[1,2-a]pyrazine backbone with a hydroxyl group and an ethyl ester functional group, contributing to its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Inhibition of Enzymes : This compound has been shown to inhibit enzymes involved in key metabolic pathways, potentially affecting cell signaling and proliferation.
- Receptor Modulation : It acts as a modulator of α-amino-3-hydroxy-5-methylisoxazole-4-propionate (AMPAR) receptors, which are critical for synaptic transmission and plasticity in the central nervous system .
Biological Activities
The compound exhibits several biological activities that are significant for therapeutic applications:
- Antimicrobial Properties : Preliminary studies suggest that it may possess antimicrobial effects against various pathogens.
- Anticancer Activity : Research indicates potential anticancer properties through the modulation of cell cycle and apoptosis pathways. For instance, it has been involved in enhancing the efficacy of anti-PD-1 antibodies in murine models .
Antitumor Efficacy
A study highlighted the compound's role as an ENPP1 inhibitor, demonstrating its capacity to enhance the immune response in cancer therapy. The compound showed an IC50 value of 5.70 nM against ENPP1, leading to increased expression of downstream target genes involved in immune activation .
Neuroprotective Effects
Another investigation into imidazo[1,2-a]pyrazines found that derivatives could protect against seizures in animal models by modulating AMPAR activity. The findings suggest that these compounds could serve as potential treatments for epilepsy and other neurological disorders .
Comparative Analysis with Similar Compounds
To better understand the unique characteristics of this compound, it is useful to compare it with similar compounds:
| Compound Name | Core Structure | Biological Activity |
|---|---|---|
| Imidazo[1,2-a]pyridine | Similar | Antimicrobial, anticancer |
| Pyrazolo[1,5-c]pyrimidine | Similar | Neurological modulation |
The presence of the hydroxyl group in 8-hydroxy-imidazo[1,2-a]pyrazine enhances its solubility and reactivity compared to its analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
